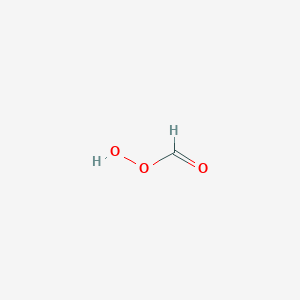
Performic acid
Cat. No. B091509
Key on ui cas rn:
107-32-4
M. Wt: 62.025 g/mol
InChI Key: SCKXCAADGDQQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05861284
Procedure details


Asp (10), 10.33; Thr (1), 0.91; Ser (7), 6.10; Glu (11), 11.82; Pro (3), 3.00; Gly (4), 4.44; Ala (7), 6.91; Cys (1), 1.11; Val (7), 6.60; Met (2), 2.11; Ile (1.01; Leu (10), 10.83, Phe (1), 1.10; Lys (9), 9.32; His (4), 3.75; Arg (5), 5.2 Trp (1), 0.93 (recovery 84.2%; the value for Cys was obtained from the hydrolyzate after oxidation with performic acid.)
Name
Val
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Phe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five







Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve


[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4](=[O:6])[OH:5].N[C@H](C(O)=O)[C@@H](C)[OH:13].N[C@H](C(O)=O)C(C)C.N[C@H](C(O)=O)CCC(=O)O.NCC(O)=O.N[C@H](C(O)=O)C.N[C@H](C(O)=O)CC[S:51]C.N[C@H](C(O)=O)[C@H](CC)C.N[C@H](C(O)=O)CC(C)C.N[C@H](C(O)=O)CC1C=CC=CC=1.N[C@H](C(O)=O)CCCCN.N[C@H](C(O)=O)CCCNC(=N)N.N[C@H](C(O)=O)CC1C2C(=CC=CC=2)NC=1>>[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[CH2:3][SH:51].[CH:4]([O:5][OH:13])=[O:6]
|
Inputs


Step One
|
Name
|
Val
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](C(C)C)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CCSC)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H]([C@@H](C)CC)C(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CC(C)C)C(=O)O
|
Step Five
|
Name
|
Phe
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CC1=CC=CC=C1)C(=O)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CCCCN)C(=O)O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CCCNC(N)=N)C(=O)O
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CC(O)=O)C(=O)O
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H]([C@H](O)C)C(=O)O
|
Step Twelve
|
Name
|
( 7 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](C(C)C)C(=O)O
|
Step Thirteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CCC(O)=O)C(=O)O
|
Step Fourteen
[Compound]
|
Name
|
( 3 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Fifteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
Step 16
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](C)C(=O)O
|
Step 17
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H]([C@H](O)C)C(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N[C@@H](CS)C(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)OO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
